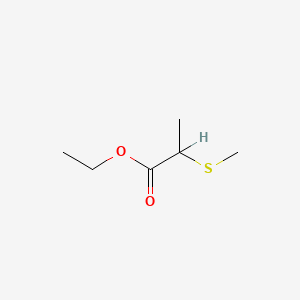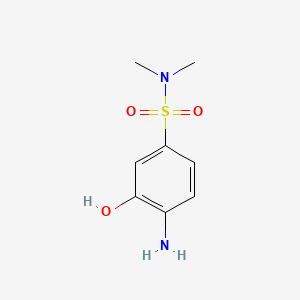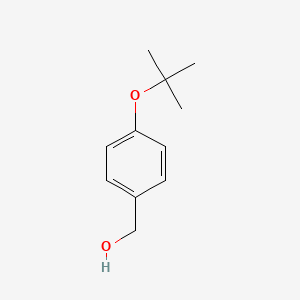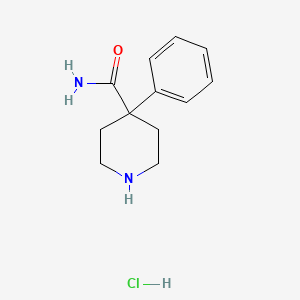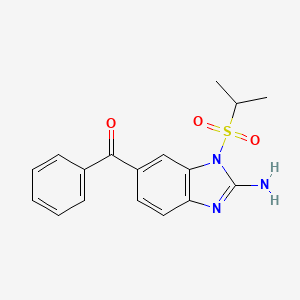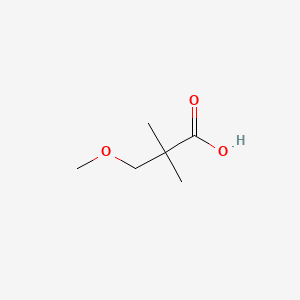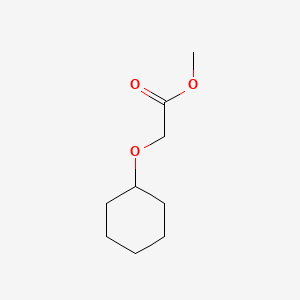
2-アミノ-5-フェニル-1,3-チアゾール-4-オール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-phenyl-1,3-thiazol-4-ol (APT) is an organic compound belonging to the family of thiazoles, which are heterocyclic compounds containing four nitrogen atoms and two sulfur atoms. APT has been used in a variety of scientific research applications, including as a synthetic intermediate, a catalyst, and a reagent. It has also been used as a biochemical and physiological agent in laboratory experiments.
科学的研究の応用
抗酸化作用
チアゾール誘導体は、その抗酸化作用で知られています。チアゾール誘導体は、不安定な分子で細胞損傷を引き起こす可能性のあるフリーラジカルを中和することができます。チアゾール化合物の抗酸化活性は、酸化ストレスが関与する神経変性疾患などの病気に対する新しい治療薬の開発に特に役立ちます .
抗菌作用および抗真菌作用
チアゾールの構造モチーフは、多くの抗菌剤および抗真菌剤に見られます。例えば、スルファチアゾールはよく知られた抗菌薬です。チアゾール環を新しい化合物に組み込むことで、耐性菌や真菌に対して効果の高い新しい薬の開発につながる可能性があります .
抗ウイルス作用
チアゾール誘導体は、抗ウイルス剤としての可能性を示しています。ウイルス複製を阻害する能力から、HIVを含むウイルス感染症の治療薬の候補となっています。2-アミノ-5-フェニル-1,3-チアゾール-4-オールをこの文脈で探求することで、新しい抗ウイルス薬が得られる可能性があります .
抗腫瘍作用および細胞毒作用
一部のチアゾール誘導体は、ヒト腫瘍細胞株に対して強力な効果を示しており、抗腫瘍剤または細胞毒剤としての可能性を示しています。2-アミノ-5-フェニル-1,3-チアゾール-4-オールの特定の活性を研究することで、新しい癌治療薬の開発に貢献できる可能性があります .
神経保護作用
チアゾール化合物は、神経保護効果と関連付けられており、神経変性疾患の治療に役立つ可能性があります。神経細胞を損傷や変性から保護する能力は、アルツハイマー病などの疾患の治療法を探す上で貴重な性質です .
抗炎症作用
チアゾール誘導体の抗炎症作用により、新しい抗炎症薬の開発に適しています。これらの化合物は、現在の薬剤に伴う副作用なしに、慢性炎症性疾患を治療するために使用できる可能性があります .
抗糖尿病作用
チアゾール誘導体は、その潜在的な抗糖尿病効果について研究されてきました。これらの化合物は、糖尿病関連の代謝経路に影響を与えることにより、血糖値をより効果的に管理するのに役立つ新しい治療法につながる可能性があります .
肝保護作用
チアゾール誘導体の肝保護作用は、毒素、薬物、または病気によって引き起こされる肝臓の損傷から保護する薬を開発するために使用できることを示唆しています。この用途は、世界中で肝臓病の有病率が高まっていることを考えると特に重要です .
作用機序
Target of Action
2-Amino-5-phenyl-1,3-thiazol-4-ol, a derivative of thiazole, is known to interact with various biological targets. Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug)
Mode of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Biochemical Pathways
Thiazole derivatives have been reported to affect various biochemical pathways due to their diverse biological activities . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.
Result of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, which would result in various molecular and cellular effects .
将来の方向性
The development of anticancer drug resistance is significantly restricting the clinical efficacy of the most commonly prescribed anticancer drug . Therefore, investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects is more desirable . The “2-Amino-5-phenyl-1,3-thiazol-4-ol” scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research .
生化学分析
Biochemical Properties
2-Amino-5-phenyl-1,3-thiazol-4-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in microbial growth, making it a potential antimicrobial agent . Additionally, 2-Amino-5-phenyl-1,3-thiazol-4-ol can bind to proteins involved in cell signaling pathways, thereby modulating their function .
Cellular Effects
The effects of 2-Amino-5-phenyl-1,3-thiazol-4-ol on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 2-Amino-5-phenyl-1,3-thiazol-4-ol can induce apoptosis by activating specific signaling pathways . Moreover, it can alter gene expression patterns, leading to changes in cellular behavior and function .
Molecular Mechanism
At the molecular level, 2-Amino-5-phenyl-1,3-thiazol-4-ol exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases, which are crucial for cell proliferation . Additionally, 2-Amino-5-phenyl-1,3-thiazol-4-ol can modulate gene expression by interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-5-phenyl-1,3-thiazol-4-ol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Amino-5-phenyl-1,3-thiazol-4-ol remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular behavior, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 2-Amino-5-phenyl-1,3-thiazol-4-ol vary with different dosages in animal models. At low doses, it can exhibit beneficial effects, such as antimicrobial and anticancer activities . At higher doses, it may cause toxic or adverse effects, including damage to vital organs . Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic effect without causing toxicity .
Metabolic Pathways
2-Amino-5-phenyl-1,3-thiazol-4-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it can be metabolized by liver enzymes, leading to the formation of metabolites that are excreted from the body . Additionally, 2-Amino-5-phenyl-1,3-thiazol-4-ol can influence metabolic flux and alter metabolite levels in cells .
Transport and Distribution
The transport and distribution of 2-Amino-5-phenyl-1,3-thiazol-4-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, it can be transported across cell membranes by specific transporters, leading to its accumulation in target tissues .
Subcellular Localization
The subcellular localization of 2-Amino-5-phenyl-1,3-thiazol-4-ol is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression .
特性
IUPAC Name |
2-amino-5-phenyl-1,3-thiazol-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c10-9-11-8(12)7(13-9)6-4-2-1-3-5-6/h1-5,12H,(H2,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOMNHLWRPCJGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(S2)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80388797 |
Source


|
| Record name | 2-amino-5-phenyl-1,3-thiazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80388797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98879-58-4 |
Source


|
| Record name | 2-amino-5-phenyl-1,3-thiazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80388797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
